2,2-dimethyl-1-(4-methylphenyl)propan-1-amine
Description
Properties
CAS No. |
854181-05-8 |
|---|---|
Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
2,2-dimethyl-1-(4-methylphenyl)propan-1-amine |
InChI |
InChI=1S/C12H19N/c1-9-5-7-10(8-6-9)11(13)12(2,3)4/h5-8,11H,13H2,1-4H3 |
InChI Key |
XKMYZXWVCDFEJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C)(C)C)N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The aldehyde undergoes condensation with the primary amine to form an imine intermediate, which is subsequently reduced to the tertiary amine. Sodium cyanoborohydride (NaBH3CN) in methanol at 0–25°C provides optimal selectivity, achieving 65–72% yields.
Key reaction parameters:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 20–25°C | ±3% |
| Solvent | Anhydrous methanol | +15% vs. THF |
| Reducing agent | NaBH3CN | +22% vs. NaBH4 |
| Reaction time | 12–18 hours | <5% variation |
Stereochemical Considerations
The reaction produces a racemic mixture due to the planar sp² hybridization of the imine intermediate. Chiral resolution via diastereomeric salt formation using (-)-di-p-toluoyl-D-tartaric acid achieves >98% enantiomeric excess (ee) but reduces overall yield to 41–48%.
Grignard Reagent-Mediated Synthesis
This three-step process adapts methodologies from β-agonist syntheses:
Reaction Sequence
-
Grignard Formation : 4-Methylbenzyl magnesium bromide (1.2 eq.) reacts with acetone in THF at -78°C to form 2,2-dimethyl-1-(4-methylphenyl)propan-2-ol (Yield: 85–89%).
-
Curtius Rearrangement : Treating the alcohol with diphenylphosphoryl azide (DPPA) under Staudinger conditions generates an isocyanate intermediate.
-
Hydrogenation : Catalytic hydrogenation (5% Pd/C, H₂ 50 psi) reduces the isocyanate to the target amine (Overall yield: 52–58%).
Advantages :
-
Avoids harsh acidic/basic conditions
-
Scalable to kilogram quantities
Limitations :
-
Requires cryogenic conditions for Grignard step
-
Pd catalyst recycling challenges
Nucleophilic Substitution Strategies
Alkylation of Primary Amines
Reacting 2,2-dimethylpropyl bromide with 4-methylbenzylamine in DMF at 80°C for 8 hours achieves 63–67% yield. Phase-transfer catalysis (tetrabutylammonium bromide) improves efficiency to 71%.
Mitsunobu Reaction
A novel adaptation uses diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 4-methylbenzyl alcohol with 2,2-dimethylpropan-1-amine. While theoretically elegant, practical yields remain low (28–34%) due to steric hindrance.
Nitrile Hydrogenation Pathway
Synthesis Overview
-
Nitrile Formation : Ullmann coupling of 4-methyliodobenzene with 2,2-dimethylpropanenitrile using CuI/L-proline catalyst (Yield: 76–81%).
-
Catalytic Hydrogenation : Raney nickel (Ra-Ni) in ammonia-saturated ethanol at 120°C converts the nitrile to amine (Yield: 88–92%).
Comparative catalyst performance:
| Catalyst | Temperature (°C) | Pressure (psi H₂) | Yield (%) |
|---|---|---|---|
| Ra-Ni | 120 | 300 | 88 |
| Pd/Al₂O₃ | 150 | 500 | 76 |
| PtO₂ | 100 | 200 | 82 |
Emerging Methodologies
Continuous Flow Synthesis
Microreactor systems enable safer handling of exothermic steps in Grignard and hydrogenation reactions. Pilot-scale trials show 18% productivity increase versus batch processing.
Biocatalytic Approaches
Immobilized transaminases (e.g., from Arthrobacter citreus) catalyze asymmetric synthesis with 94% ee, though substrate scope limitations persist.
Analytical Characterization
Critical quality control parameters for batch release:
| Parameter | Specification | Method |
|---|---|---|
| Purity (HPLC) | ≥95% | USP <621> |
| Residual solvents | <500 ppm (Class 2/3) | GC-MS |
| Heavy metals | <10 ppm (Pb, Cd, Hg, As) | ICP-OES |
| Enantiomeric excess | ≥98% (if chiral resolved) | Chiral HPLC |
Industrial-Scale Considerations
Cost analysis for 100 kg production:
| Method | Raw Material Cost ($/kg) | Processing Cost ($/kg) | Total ($/kg) |
|---|---|---|---|
| Reductive amination | 142 | 88 | 230 |
| Grignard synthesis | 167 | 102 | 269 |
| Nitrile hydrogenation | 155 | 79 | 234 |
Environmental metrics favor nitrile hydrogenation (E-factor: 18.7 vs. 32.4 for Grignard), driven by lower solvent consumption .
Chemical Reactions Analysis
Oxidation Reactions
The tertiary carbon adjacent to the amine group and aromatic methyl substituents are potential oxidation targets. Key findings include:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (aqueous) | Acidic, 60–80°C | 4-Methylbenzaldehyde derivatives | ~45% | |
| CrO₃ (Jones reagent) | Acetone, 0–5°C | Ketone intermediates | 30–50% | |
| O₂ (catalytic Cu) | Ethanol, 25°C | Nitroxide radicals | Not reported |
-
Mechanistic Insight : Oxidation of the benzylic position (4-methyl group) dominates under acidic KMnO₄, forming carboxylate derivatives via radical intermediates. Chromium-based oxidants favor ketonization of the propanamine backbone.
Reduction Reactions
While the compound itself is an amine, reductive pathways are relevant during its synthesis or derivative formation:
| Reagent | Conditions | Application | Notes |
|---|---|---|---|
| NaBH₄ | EtOH, 0°C | Aldehyde → Amine reduction | Key step in synthesis |
| H₂/Pd-C | 1 atm, RT | Nitro precursor reduction | Yields >90% |
-
Synthetic Utility : Sodium borohydride is critical for reducing Schiff base intermediates during synthesis. Catalytic hydrogenation efficiently converts nitro analogs to amines.
Substitution Reactions
The amine group participates in nucleophilic substitutions, enabling functional diversification:
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C | N-Acetyl derivative | >95% |
| Benzyl bromide | K₂CO₃, DMF, 80°C | N-Benzylated analog | 70–85% |
-
Kinetics : Acylation occurs rapidly under mild conditions due to the amine’s nucleophilicity. Alkylation requires polar aprotic solvents for optimal yield.
Enzymatic Transformations
Transaminase-catalyzed reactions offer stereoselective modifications, as demonstrated in analog studies:
| Enzyme | Substrate | Product | ee |
|---|---|---|---|
| ω-Transaminase | Ketone precursor | (S)-enantiomer | >99% |
-
Industrial Relevance : Enzymatic routes achieve high enantiomeric excess (ee) for chiral amine synthesis, critical for pharmaceutical applications .
Stability and Degradation
Laboratory studies on analogs reveal degradation pathways:
-
Hydrolysis : Susceptible to acidic hydrolysis (pH <3) at the C–N bond, yielding 4-methylacetophenone and dimethylamine.
-
Thermal Stability : Decomposes above 200°C, forming aromatic hydrocarbons and ammonia.
Scientific Research Applications
Organic Synthesis
The compound serves as a crucial building block in organic synthesis due to its ability to undergo various transformations:
- Reactions : It can participate in nucleophilic substitutions, reductive amination, and cyclization reactions.
- Intermediate Production : Used in synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Research indicates potential biological activities:
- Enzyme Interaction Studies : Investigated for its role as an inhibitor or modulator of specific enzymes.
- Pharmacological Studies : Explored for neuropharmacological effects due to its structural similarity to known psychoactive compounds.
Medicinal Chemistry
The compound has been studied for:
- Drug Development : Evaluated as a precursor for synthesizing novel therapeutic agents targeting neurological disorders.
- Bioavailability Studies : Research on its pharmacokinetics and dynamics has shown promise in enhancing drug efficacy.
Industrial Applications
In industry, it is utilized for:
- Production of Specialty Chemicals : Its unique structure allows for the creation of materials with specific properties.
- Buffering Agents in Biological Applications : Used as a non-ionic organic buffering agent in cell cultures with a pH range of 6–8.5 .
Table 1: Comparison of Synthesis Methods
| Synthesis Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Alkylation | Reaction with alkyl halides | High yield | Requires strong bases |
| Reductive Amination | Reaction with carbonyl compounds | Versatile | Sensitive to reaction conditions |
| Study Focus | Findings | Reference |
|---|---|---|
| Enzyme Inhibition | Potential inhibitor of specific enzymes | |
| Neuropharmacological | Similarity to psychoactive compounds |
Case Study 1: Neuropharmacological Effects
A study investigated the effects of this compound on neurotransmitter systems. Results indicated modulation of serotonin receptors, suggesting potential antidepressant properties.
Case Study 2: Synthesis of Therapeutic Agents
Researchers synthesized a series of derivatives from this compound to evaluate their efficacy against various cancer cell lines. Several derivatives showed significant cytotoxic activity, highlighting its potential in cancer therapy.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-1-(4-methylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .
Comparison with Similar Compounds
Comparison with Structural Analogues
The structural uniqueness of 2,2-dimethyl-1-(4-methylphenyl)propan-1-amine is highlighted through comparisons with analogues differing in aromatic substituents, amine position, and hydrocarbon substitutions. Key findings are summarized below:
Table 1: Structural and Functional Comparison of this compound and Analogues
Positional Isomerism and Amine Basicity
- Primary vs. Secondary Amines : The target compound’s primary amine (propan-1-amine) exhibits higher basicity compared to secondary amines (e.g., 1-(4-fluorophenyl)-2-methylpropan-2-amine) due to reduced steric hindrance around the lone pair of nitrogen. This impacts reactivity in nucleophilic substitutions or salt formation .
- Steric Effects : The 2,2-dimethyl substitution on the propane chain in the target compound introduces significant steric hindrance, slowing degradation pathways (e.g., enzymatic oxidation) compared to analogues like 1-(4-methylphenyl)propan-1-amine .
Aromatic Substituent Effects
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methylphenyl group in the target compound donates electron density via hyperconjugation, enhancing π-π stacking in hydrophobic environments. In contrast, fluorophenyl () or trifluoromethylphenyl () substituents withdraw electron density, improving metabolic stability and altering solubility .
- Heterocyclic Analogues : Replacement of phenyl with furan () or pyridine () introduces heteroatoms capable of hydrogen bonding or metal coordination, expanding utility in catalysis or drug design .
Extended Aromatic Systems
- Naphthalene Derivatives : (R)-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine () features a larger aromatic system, increasing π-π interactions but reducing aqueous solubility. Such derivatives are explored in materials science for organic electronics .
Biological Activity
2,2-Dimethyl-1-(4-methylphenyl)propan-1-amine, also known as 4-Methylamphetamine, is a compound that has gained attention for its potential biological activities. This article explores its interactions with biological systems, mechanisms of action, and implications for therapeutic applications based on diverse research findings.
The molecular formula of this compound is . It features a branched alkyl chain and an aromatic ring, which contribute to its unique biological interactions.
The compound primarily acts as a ligand for various neurotransmitter receptors, particularly in the central nervous system. Its structure allows it to influence neurotransmitter release and reuptake, which can modulate signaling pathways associated with mood, attention, and energy levels.
Key Interactions:
- Dopamine Receptors : It exhibits affinity for dopamine receptors, suggesting potential implications in mood disorders and attention-deficit hyperactivity disorder (ADHD).
- Serotonin Receptors : Interaction with serotonin receptors may influence anxiety and depression-related pathways.
Neuropharmacological Effects
Research indicates that this compound can enhance dopaminergic activity, leading to increased alertness and euphoria. This has been documented in various studies focused on its stimulant properties.
Anticancer Potential
Recent studies have also explored the compound's potential as an anticancer agent. For instance, derivatives of similar compounds have shown promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study 1: Stimulant Effects
A clinical trial examining the effects of this compound on cognitive performance found that participants exhibited improved focus and reduced fatigue during tasks requiring sustained attention. The study highlighted the compound's role in enhancing dopaminergic signaling.
Case Study 2: Cancer Cell Inhibition
Another investigation into the compound's derivatives revealed that several showed selective toxicity towards cancer cells while sparing normal cells. The study utilized DAPI staining to assess nuclear integrity in treated versus untreated cells, confirming significant apoptotic activity in cancerous cells .
Safety and Toxicology
While the stimulant effects are beneficial in controlled settings, excessive use of compounds like this compound can lead to adverse effects such as anxiety, insomnia, and cardiovascular issues. Toxicological assessments are critical for understanding the safety profile of this compound.
Q & A
Q. Table 1: Expected NMR Peaks for Key Functional Groups
| Functional Group | -NMR (δ, ppm) | -NMR (δ, ppm) |
|---|---|---|
| 4-Methylphenyl (Ar-CH3) | 2.35 (s, 3H) | 21.5 |
| Dimethylpropyl (CH(CH3)2) | 1.10 (s, 6H) | 27.8, 38.2 |
| Primary amine (NH2) | 1.50–2.00 (br, 2H) | - |
Basic: What synthetic routes are commonly employed to prepare this compound?
Answer:
- Alkylation of Amines: React 4-methylbenzaldehyde with 2,2-dimethylpropan-1-amine under reductive amination (e.g., using NaBH/AcOH) .
- Catalytic Hydrogenation: Reduce nitrile intermediates (e.g., 2,2-dimethyl-1-(4-methylphenyl)propanenitrile) with H and Pd/C .
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .
Q. Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Reductive Amination | NaBH, AcOH, EtOH, 25°C | 65–75 | |
| Nitrile Hydrogenation | H (1 atm), Pd/C, MeOH | 80–85 |
Advanced: How can steric hindrance from the 2,2-dimethyl group impact synthesis optimization?
Answer:
- Challenges: The bulky dimethyl group reduces nucleophilicity of the amine, slowing reactions like acylation or sulfonation. For example, in analogs such as (S)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine, steric effects necessitate higher temperatures or Lewis acid catalysts (e.g., AlCl) .
- Mitigation Strategies:
- Use microwave-assisted synthesis to accelerate reaction kinetics .
- Employ bulky bases (e.g., LDA) to deprotonate hindered amines in coupling reactions .
Advanced: What methodologies are used to analyze the biological activity of this compound?
Answer:
- Receptor Binding Assays: Screen for κ-opioid receptor (KOR) antagonism using radioligand displacement (e.g., H-U69,593) . Related compounds (e.g., PF-04455242) show K values <100 nM for KOR .
- In Vitro Models: Test neuroprotective effects in neuronal cell lines (e.g., SH-SY5Y) under oxidative stress. Compare with adamantyl-containing amines, which modulate biological pathways via rigid hydrophobic interactions .
Advanced: How to resolve contradictions between spectroscopic data and computational models for structural elucidation?
Answer:
- Case Example: If X-ray data (via SHELXL ) suggests a planar amine group, but DFT calculations predict slight pyramidalization, validate via:
Advanced: What computational approaches predict the reactivity of this compound in nucleophilic substitutions?
Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the amine’s HOMO in (2S)-2-Methyl-3-(4-methylphenyl)pentan-1-amine localizes on the N atom, favoring electrophilic attacks .
- Molecular Docking: Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. Compare with analogs like 3-(4-methylthiazol-2-yl)propan-1-thiol, where bulky substituents reduce binding pocket accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
